molecular formula C9H9NO2 B125559 (2R)-2-phenyloxirane-2-carboxamide CAS No. 154078-95-2

(2R)-2-phenyloxirane-2-carboxamide

Cat. No. B125559
M. Wt: 163.17 g/mol
InChI Key: IDYVJALWLWIABQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-phenyloxirane-2-carboxamide, commonly known as phenyloxirane, is a chemical compound with a molecular formula of C9H9NO2. It is a chiral molecule, which means it has two enantiomers, (R)-phenyloxirane and (S)-phenyloxirane. Phenyloxirane has been studied extensively in the field of organic chemistry due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of phenyloxirane is not well understood, but it is believed to act as a nucleophile in various reactions. It has been shown to undergo ring-opening reactions with various electrophiles, including aldehydes, ketones, and imines.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of phenyloxirane. However, it has been shown to exhibit anticonvulsant activity in animal models, suggesting potential applications in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

Phenyloxirane has several advantages for use in lab experiments, including its high chemical stability and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for some experiments.

Future Directions

There are several potential future directions for research on phenyloxirane, including the development of new synthetic methods and the exploration of its potential applications in the synthesis of pharmaceuticals and materials. Additionally, further research on its mechanism of action and potential therapeutic applications is warranted.

Synthesis Methods

Phenyloxirane can be synthesized through a variety of methods, including the reaction of phenylacetic acid with oxalyl chloride, followed by the addition of ammonia or a primary amine. Another method involves the reaction of phenylacetic acid with thionyl chloride, followed by the addition of sodium azide and reduction with lithium aluminum hydride.

Scientific Research Applications

Phenyloxirane has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has been used as a starting material for the synthesis of chiral amino acids, which are important building blocks for the synthesis of peptides and proteins.

properties

CAS RN

154078-95-2

Product Name

(2R)-2-phenyloxirane-2-carboxamide

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2R)-2-phenyloxirane-2-carboxamide

InChI

InChI=1S/C9H9NO2/c10-8(11)9(6-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)/t9-/m0/s1

InChI Key

IDYVJALWLWIABQ-VIFPVBQESA-N

Isomeric SMILES

C1[C@](O1)(C2=CC=CC=C2)C(=O)N

SMILES

C1C(O1)(C2=CC=CC=C2)C(=O)N

Canonical SMILES

C1C(O1)(C2=CC=CC=C2)C(=O)N

synonyms

Oxiranecarboxamide, 2-phenyl-, (2R)- (9CI)

Origin of Product

United States

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